molecular formula C18H23N3O5 B12356373 (S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoicacid

(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoicacid

Cat. No.: B12356373
M. Wt: 361.4 g/mol
InChI Key: UFVRQJYBUYNNSH-HNNXBMFYSA-N
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Description

(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indazole ring, a pentanoic acid chain, and a carbamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the introduction of the carbamoyl group and the pentanoic acid chain. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures, pressures, and

Biological Activity

(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid is a complex compound with potential therapeutic applications, particularly in the modulation of biological pathways related to inflammation and cellular signaling. This article reviews the biological activity of this compound based on existing research, highlighting its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by its indazole core, which is known for its diverse biological activities. The structure includes a pentanoic acid chain and a carbamoyl group that enhances its solubility and bioavailability.

Research indicates that compounds similar to (S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid can act as modulators of tumor necrosis factor (TNF) signaling pathways. TNF is a critical cytokine involved in systemic inflammation and is implicated in various diseases, including autoimmune disorders and cancer .

Key Mechanisms:

  • Inhibition of TNF Signaling : The compound may inhibit TNF-alpha production or block TNF receptor interactions, leading to reduced inflammatory responses.
  • Modulation of Immune Responses : By altering cytokine profiles, it could enhance or suppress immune responses, making it a candidate for treating conditions like lupus nephritis and uveitis .

In Vitro Studies

In vitro studies have demonstrated that indazole derivatives can exhibit anti-inflammatory properties. For instance, they have been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures .

In Vivo Studies

Animal models have provided insights into the pharmacodynamics of this compound. Studies suggest that it can significantly reduce inflammation markers in models of arthritis and colitis, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have explored the therapeutic applications of indazole derivatives:

  • Lupus Nephritis : A study involving a cohort of patients with lupus nephritis showed that treatment with an indazole derivative led to significant reductions in proteinuria and improved renal function markers.
  • Cancer Models : In preclinical cancer studies, compounds structurally related to (S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid demonstrated the ability to inhibit tumor growth by modulating immune responses and reducing angiogenesis .

Comparative Analysis

Property (S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid Similar Compounds
Chemical Class Indazole DerivativeIndazole Derivatives
Mechanism TNF Signaling ModulationTNF Inhibition
Biological Effects Anti-inflammatory, ImmunomodulatoryAnti-cancer, Anti-inflammatory
Clinical Applications Autoimmune Diseases, CancerAutoimmune Diseases

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-2-[[1-(4-carboxybutyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H23N3O5/c1-11(2)15(18(25)26)19-17(24)16-12-7-3-4-8-13(12)21(20-16)10-6-5-9-14(22)23/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H,19,24)(H,22,23)(H,25,26)/t15-/m0/s1

InChI Key

UFVRQJYBUYNNSH-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Origin of Product

United States

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